molecular formula C27H31N3O6S B2824741 ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878060-13-0

ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2824741
CAS No.: 878060-13-0
M. Wt: 525.62
InChI Key: BOORHQJELDWZEG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate (CAS: 878057-39-7) is a complex organic molecule featuring:

  • Sulfonamide bridge: Links the indole moiety to the acetamido group, enhancing hydrogen-bonding capacity.
  • 4-Methylpiperidinyl group: A heterocyclic amine that may influence pharmacokinetics (e.g., solubility, receptor binding).

Molecular Formula: C₂₆H₂₉N₃O₆S
Molecular Weight: 511.59 g/mol

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O6S/c1-3-36-27(33)20-8-10-21(11-9-20)28-25(31)18-37(34,35)24-16-30(23-7-5-4-6-22(23)24)17-26(32)29-14-12-19(2)13-15-29/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOORHQJELDWZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a piperidine ring, which is often associated with various biological activities. The sulfonamide and ester functionalities contribute to its solubility and bioactivity.

Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors. Notably, the piperidine ring is known for its role in enhancing the binding affinity to neurotransmitter receptors, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

1. Anticholinesterase Activity

Several studies highlight the potential of this compound as an anticholinesterase agent. Anticholinesterases are critical in treating conditions like Alzheimer's disease by inhibiting the breakdown of acetylcholine, thus enhancing cholinergic transmission.

  • Case Study : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of acetylcholinesterase (AChE) with IC50 values in the low micromolar range .

2. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

  • Research Findings : Compounds with similar indole and piperidine features have shown protective effects against oxidative stress in neuronal cell lines. For example, a related compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions .

3. Anti-inflammatory Properties

The sulfonamide group is often linked to anti-inflammatory activity. By inhibiting pro-inflammatory cytokines and pathways, compounds like this compound may offer therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities

Activity TypeMechanismReference
AnticholinesteraseAChE inhibition
NeuroprotectiveROS reduction
Anti-inflammatoryCytokine modulation

Comparison with Similar Compounds

Core Structural Features

Compound Name (Source) Key Structural Elements Molecular Formula Molecular Weight (g/mol)
Target Compound Ethyl benzoate, indole sulfonyl, 4-methylpiperidine C₂₆H₂₉N₃O₆S 511.59
CI-39 () Methyl benzoate, indole acetamido Not reported ~350 (estimated)
Compound A21 () Ethyl benzoate, benzimidazole thioether C₁₈H₁₇N₃O₃S 355.4
Compound 21 () Indole, triazole, phenethyl C₃₇H₃₅N₈O₃ 643.2

Key Observations :

  • The target compound’s 4-methylpiperidinyl group distinguishes it from simpler indole-benzoate derivatives (e.g., CI-39) and benzimidazole-linked analogs (e.g., Compound A21).
  • Sulfonamide vs. Thioether : The sulfonyl group in the target compound may enhance polarity compared to the thioether in Compound A21 .

Physicochemical Properties

Compound Name (Source) Melting Point (°C) Solubility (Predicted)
Target Compound Not reported Low (high MW, lipophilic groups)
CI-39 () Not reported Moderate (methyl ester)
6d () 132–230 Variable (depends on substituents)
AG000L7L () Not reported Likely low (pyridoindole core)

Implications :

  • The target compound’s 4-methylpiperidinyl group may improve aqueous solubility compared to purely aromatic systems (e.g., AG000L7L) .

Mechanistic Insights :

  • The indole sulfonyl group in the target compound may mimic tryptophan metabolites, enabling interactions with enzymes or transporters .

Recommendations :

  • Sulfonamide-containing compounds (e.g., target compound, 6d) warrant screening for hypersensitivity reactions .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate?

The compound is synthesized via multi-step protocols involving:

  • Amidation : Coupling of intermediates (e.g., sulfonated indole derivatives) with ethyl 4-aminobenzoate using EDCI/HOBt as coupling agents in anhydrous DMF .
  • Sulfonation : Reaction of indole derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperidine incorporation : Alkylation of the indole nitrogen with 2-(4-methylpiperidin-1-yl)-2-oxoethyl groups via nucleophilic substitution .

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
AmidationEDCI, HOBt, DMF, 0°C to RT, 12h65–75
SulfonationSOCl₂, DCM, TEA, 0°C, 2h80–85
Alkylation2-bromo-1-(4-methylpiperidin-1-yl)ethanone, K₂CO₃, DMF, 60°C, 6h70–78

Q. How is the compound structurally characterized to confirm purity and identity?

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify functional groups (e.g., sulfonyl, piperidine, ester) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 542.2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if single crystals are obtained) .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalysis : Use Pd/C or phase-transfer catalysts to enhance alkylation efficiency .
  • Continuous Flow Systems : Improve heat/mass transfer for sulfonation steps, reducing reaction time by 40% .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell viability (MTT assays) to differentiate specific vs. off-target effects .
  • SAR Studies : Synthesize analogs (e.g., replacing 4-methylpiperidinyl with morpholine) to identify critical moieties .

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureTarget Activity (IC₅₀)Key FindingReference
4-Fluorophenyl variant12 nM (Kinase X)Enhanced selectivity due to fluorine substitution
Tosylpiperidine analog45 nM (Receptor Y)Reduced activity suggests steric hindrance

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., ATP-binding pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Kinetic Studies : Measure kcat/Km values under varying substrate concentrations to identify inhibition type (competitive/non-competitive) .

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